molecular formula C9H11ClN2O2 B13042450 Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate

Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate

Cat. No.: B13042450
M. Wt: 214.65 g/mol
InChI Key: APDZVDMWTWXOSV-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of pyridine and is characterized by the presence of an amino group and a chloropyridinyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate typically involves the reaction of 4-chloropyridine-2-carboxylic acid with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3-chloropyridin-4-yl)propanoate
  • Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate
  • Ethyl 3-amino-3-(4-chloropyridin-2-yl)propanoate

Uniqueness

Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate

InChI

InChI=1S/C9H11ClN2O2/c1-14-9(13)5-7(11)8-4-6(10)2-3-12-8/h2-4,7H,5,11H2,1H3

InChI Key

APDZVDMWTWXOSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=NC=CC(=C1)Cl)N

Origin of Product

United States

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